molecular formula C16H18N2O3S B2697758 2-(2-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2198770-51-1

2-(2-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2697758
CAS No.: 2198770-51-1
M. Wt: 318.39
InChI Key: UHXRQLROVFCIHD-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a synthetic small molecule of interest in medicinal chemistry and early-stage pharmaceutical research. This compound features a hybrid structure combining a methoxyphenyl group with a pyrrolidine ring linked to a 1,3-thiazole moiety. The 1,3-thiazole ring is a privileged scaffold in drug discovery, known for its diverse biological activities. Thiazole-containing compounds are frequently investigated for their anticancer properties, as they can act through mechanisms such as DNA binding or inhibition of key enzymes like histone deacetylases (HDACs) . Furthermore, the pyrrolidine ring is a common feature in pharmaceutically active agents and can contribute to a molecule's binding affinity and metabolic stability . This particular combination of structural elements makes this chemical a valuable intermediate or lead compound for researchers developing new therapeutic agents, particularly in the fields of oncology and signal transduction. The product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-20-14-5-3-2-4-12(14)10-15(19)18-8-6-13(11-18)21-16-17-7-9-22-16/h2-5,7,9,13H,6,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXRQLROVFCIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound.

    Methoxyphenyl Group Introduction: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Analogous Pyrrolidine-Thiazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences Evidence ID
2-(Pyridin-3-yl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one Pyridin-3-yl instead of 2-methoxyphenyl C₁₄H₁₅N₃O₂S 289.35 Replacement of methoxyphenyl with pyridine alters electronic properties (basic vs. electron-donating group).
2-(3-Fluorophenyl)-1-{3-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-1-yl}ethan-1-one Fluorophenyl; triazolylmethyl-pyrrolidine C₂₁H₂₁FN₄O 380.42 Thiazole replaced by triazole; fluorine enhances metabolic stability.
2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone Pyrazole-thiazolidinone hybrid C₂₀H₁₈N₄O₂S₂ 410.51 Thiazole-2-yloxy replaced by thiazolidinone; introduces sulfhydryl group.

Key Observations :

  • Electronic Effects : The 2-methoxyphenyl group in the target compound provides stronger electron-donating effects compared to pyridine (basic) or fluorophenyl (electron-withdrawing) analogs .
  • Heterocyclic Substituents : Thiazole-2-yloxy groups (target compound) favor hydrogen bonding via oxygen and sulfur, whereas triazoles () enhance π-π stacking .
  • Pyrrolidine Conformation : Puckering parameters (e.g., Cremer-Pople ring puckering ) influence spatial orientation; substituents at the 3-position (e.g., thiazole-2-yloxy vs. triazolylmethyl) modulate steric bulk .

Ethanone-Based Heterocyclic Compounds

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features Evidence ID
2-(1,3-Benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one Benzoxazole-pyridine C₁₄H₁₀N₂O₂ 238.25 Benzoxazole replaces thiazole; lacks pyrrolidine.
1-(1-Pyrrolidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one Benzodiazole-pyrrolidine C₁₄H₁₄F₃N₃O 297.28 Benzodiazole introduces fluorine; no thiazole.
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Pyrazoline-benzothiazole C₂₄H₂₁N₃OS 399.51 Pyrazoline and benzothiazole fused system.

Key Observations :

  • Heterocycle Diversity : Benzoxazoles () and benzothiazoles () exhibit distinct electronic profiles compared to thiazoles, impacting solubility and binding affinity.
  • Pyrrolidine vs. Other Rings : Pyrrolidine in the target compound offers conformational flexibility absent in rigid fused systems (e.g., pyrazoline-benzothiazole in ) .

Hydrogen Bonding and Crystallography

  • The thiazole-2-yloxy group in the target compound can act as both hydrogen bond acceptor (oxygen) and donor (N-H in pyrrolidine) .
  • Crystal structures (e.g., ) reveal planar aromatic systems and puckered pyrrolidine rings, with torsional angles influencing packing .

Biological Activity

The compound 2-(2-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antiproliferative effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S. The structure features a methoxyphenyl group, a thiazole moiety, and a pyrrolidine ring. These structural components contribute to its biological activity, particularly in cancer therapeutics.

Antiproliferative Effects

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. In a notable study, derivatives of this compound were tested against several human and rodent cancer cell lines, including:

  • HeLa (cervical carcinoma)
  • Molt/4 (T-leukemia)
  • CEM (T-leukemia)
  • L1210 (murine leukemia)
  • FM3A (mammary carcinoma)

The compound exhibited sub-micromolar antiproliferative activity against these cell lines, with IC50 values significantly lower than those of many reference compounds. For instance, the derivative 3f showed an IC50 value that was 10 to 100 times less active than the reference compound CA-4 but still demonstrated considerable efficacy in reducing tumor growth by 58% compared to vehicle controls .

The mechanism through which this compound exerts its biological effects appears to involve the inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis in cancer cells. The thiazole moiety is believed to interact with various molecular targets, potentially inhibiting enzyme activities critical for tumor growth .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific structural features are crucial for the biological activity of this compound:

  • Pyrrolidin-1-yl Group : Essential for maintaining antiproliferative activity.
  • Thiazole Moiety : Its presence enhances interaction with biological targets.
  • Substituents on the Benzoyl Group : Modifications at the C-5 position significantly affect potency; for example, replacing the 3,4,5-trimethoxybenzoyl group leads to loss of activity .

Study on Tumor Growth Inhibition

One significant study evaluated the impact of the compound on tumor growth in vivo. Mice treated with derivative 3f showed a marked reduction in tumor size compared to untreated controls. The treatment did not result in significant weight loss or toxicity, suggesting a favorable safety profile relative to other compounds like CA-4 .

Comparative Analysis with Other Compounds

In comparative analyses with other thiazole-containing compounds, this derivative consistently exhibited superior antiproliferative effects across multiple cancer cell lines. This reinforces its potential as a lead compound for further development in cancer therapy .

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